Stearoylcarnitine
Overview
Description
Stearoylcarnitine is an O-acyl-L-carnitine in which the acyl group is specified as stearoyl (octadecanoyl). It has a role as a human metabolite and is functionally related to an octadecanoic acid . It is a fatty ester lipid molecule and acts as a metabolomics biomarker for early-onset-preeclampsia and late-onset-preeclampsia .
Synthesis Analysis
Stearoylcarnitine can be synthesized from palmitate in rat hearts. The perfusion of palmitate in rat hearts resulted in the formation of palmitoylcarnitine and stearoylcarnitine . The study suggests that the perfused palmitate underwent chain elongation to synthesize stearic acid .
Molecular Structure Analysis
The molecular formula of Stearoylcarnitine is C25H49NO4 . The IUPAC name is (3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate . The molecular weight is 427.7 g/mol .
Chemical Reactions Analysis
Stearoylcarnitine plays a role in the β-oxidation process of fatty acids inside mitochondria . It is involved in the metabolic interplay among the host, diet, and gut microbiota .
Physical And Chemical Properties Analysis
Stearoylcarnitine has a molecular weight of 427.7 g/mol . The computed XLogP3-AA is 8.8 .
Scientific Research Applications
Genome-Wide SNP Data and Metabolite Concentrations
- Genetic Determinants of Metabolite Concentrations : Research shows that genetic factors significantly influence blood levels of stearoylcarnitine, which may shed light on pathways contributing to human physiology and diseases (Burkhardt et al., 2015).
Diagnostic Marker for Metabolic Diseases
- Predicting Preeclampsia : Stearoylcarnitine has been identified as a novel metabolomics biomarker for early and late-onset preeclampsia, highlighting its potential in predicting this condition (Koster et al., 2015).
- CPT-I Deficiency Diagnosis : In the context of carnitine palmitoyltransferase I (CPT-I) deficiency, the ratio of free carnitine to the sum of palmitoylcarnitine and stearoylcarnitine in blood spots can serve as a highly specific diagnostic marker (Fingerhut et al., 2001).
Metabolic and Physiological Research
- Micellar Concentration and Phase Transitions : Studies on the critical micellar concentration and phase transitions of stearoylcarnitine provide insights into its behavior and interactions at different pH values, impacting its biological functions (Kamlekar & Swamy, 2006).
- Hepatocellular Carcinoma Metabolism : Metabolic profiling in hepatocellular carcinoma revealed alterations in acylcarnitine profiles, including stearoylcarnitine, indicating disrupted carnitine shuttle system and fatty acid β‐oxidation (Lu et al., 2019).
properties
IUPAC Name |
(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPHNLNTJNMAEE-HSZRJFAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314733 | |
Record name | (-)-Stearoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearoylcarnitine | |
CAS RN |
25597-09-5 | |
Record name | (-)-Stearoylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25597-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Stearoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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